molecular formula C4H9F B1230682 2-Fluorobutane CAS No. 359-01-3

2-Fluorobutane

Cat. No.: B1230682
CAS No.: 359-01-3
M. Wt: 76.11 g/mol
InChI Key: IXHWZHXLJJPXIS-UHFFFAOYSA-N
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Description

2-Fluorobutane (CAS 359-01-3) is a fluorinated alkane with the molecular formula C₄H₉F. It is synthesized via nucleophilic substitution reactions, such as the reaction of silver fluoride (AgF) with 2-bromo-butene, as reported by Luo Yunjun . Spectroscopic studies by Durig et al. (2004) revealed its conformational stability, with infrared (IR) and Raman spectra indicating distinct vibrational modes in gas, liquid, and solid phases .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluorobutane can be synthesized through several methods. One common method involves the nucleophilic substitution reaction of 2-bromobutane with silver fluoride (AgF). The reaction typically occurs under mild conditions and yields this compound as the primary product .

Industrial Production Methods: In an industrial setting, this compound can be produced by the reaction of 2-butanol with methanesulfonyl fluoride in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst. The reaction is carried out in a nitrogen atmosphere at elevated temperatures, followed by purification steps to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorobutane undergoes various chemical reactions, including:

    Nucleophilic Substitution: This reaction involves the replacement of the fluorine atom with a nucleophile. For example, reacting this compound with a strong nucleophile like sodium hydroxide (NaOH) can yield 2-butanol.

    Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form butenes. This reaction is typically facilitated by strong bases such as potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH). The reaction is usually carried out in an aqueous or alcoholic medium.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used, and the reaction is often conducted at elevated temperatures.

Major Products:

Scientific Research Applications

Chemistry

2-Fluorobutane serves as a reagent in organic synthesis and is used as a starting material for producing more complex fluorinated compounds. Its unique properties make it valuable in:

  • Organic Synthesis: As an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Solvent Applications: Due to its solubility in various organic solvents and insolubility in water, it is effective for separating non-polar compounds from aqueous solutions.

Industrial Applications

In industry, this compound is employed as:

  • Raw Material: It is used in producing various chemical compounds, including pharmaceuticals and pesticides due to its unique properties that facilitate chemical reactions .
  • Specialty Chemicals Production: The compound plays a role as an intermediate in synthesizing other fluorinated compounds.

Case Studies

  • Biosynthetic Pathways:
    Research has shown that when racemic 1,4-diamino-2-fluorobutane is supplemented into the culture medium of Streptomyces pilosus, it can be incorporated into its biosynthetic pathways leading to the production of various fluorinated desferrioxamine B analogs. This highlights a novel approach to generating modified siderophores with potentially improved pharmacological properties .
  • Conformational Dynamics:
    A study focused on the conformational flexibility of this compound revealed significant insights into its NMR relaxation behavior. Understanding these dynamics is crucial for interpreting data related to flexible molecules in solution .

Mechanism of Action

The mechanism of action of 2-fluorobutane in chemical reactions involves the interaction of the fluorine atom with other reactants. In nucleophilic substitution reactions, the fluorine atom is replaced by a nucleophile, while in elimination reactions, the fluorine atom is removed along with a hydrogen atom to form a double bond. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physical Properties

The molecular weight of 2-Fluorobutane (76.11 g/mol) is lower than that of chlorinated or brominated analogs due to fluorine’s lower atomic mass. For example, 1-Chlorobutane (C₄H₉Cl) has a molecular weight of 92.57 g/mol .

Table 1: Physical and Structural Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature
This compound C₄H₉F 76.11 Fluorine at C2 position
1-Chlorobutane C₄H₉Cl 92.57 Chlorine at C1 position
2-Bromobutane C₄H₉Br 137.02 Bromine at C2 position

Thermal Stability and Reactivity

This compound demonstrates notable thermal lability. Gas chromatography studies show decomposition initiating slightly above room temperature, with rapid elimination of HF at 120°C to form alkenes . In contrast, tert-butyl fluoride (a branched analog) undergoes unimolecular reactions with different energy randomization pathways due to its tertiary structure . Chlorinated analogs like 1-Chlorobutane are more stable under similar conditions, as C-Cl bonds are stronger and less prone to elimination than C-F bonds .

Table 2: Thermal Stability and Decomposition Pathways

Compound Decomposition Temperature Primary Products Mechanism
This compound >120°C Iso-butene, trans/cis-butene Tetratomic ring transition states
tert-Butyl Fluoride Lower temps (exact N/A) Isobutylene Carbocation rearrangement

Table 3: Hazard Comparison

Compound Acute Toxicity (LC₅₀) Skin/Irritation Risk
This compound >17,877 ppm Not classified
1-Chlorobutane N/A Skin irritant

Research Findings and Mechanistic Insights

  • Thermal Decomposition : this compound’s elimination pathway involves transient tetratomic rings and carbocation rearrangements, distinct from the unimolecular dissociation of tert-butyl fluoride .
  • Spectroscopic Analysis : IR and Raman studies confirm this compound’s conformational flexibility, with gauche and antiperiplanar conformers influencing reactivity .
  • Synthetic Advancements : Patents emphasize scalable production of this compound, addressing demand in specialty chemicals and agrochemicals .

Biological Activity

2-Fluorobutane is a fluorinated derivative of butane, which has garnered attention in various fields, including medicinal chemistry and materials science. This article explores its biological activity, focusing on its interactions, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

CH3CH2CH F CH3\text{CH}_3-\text{CH}_2-\text{CH F }-\text{CH}_3

This compound features a fluorine atom attached to the second carbon of the butane chain, which significantly influences its chemical reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds containing fluorine, such as this compound, exhibit notable antimicrobial properties. The incorporation of fluorine can enhance the lipophilicity and metabolic stability of organic compounds, potentially leading to increased antibacterial activity.

  • Mechanism of Action : The presence of fluorine alters the electronic distribution within the molecule, affecting how it interacts with bacterial cell membranes. This can lead to increased permeability and disruption of cellular functions.
  • Case Study : A study on fluoro-substituted compounds demonstrated that this compound could serve as an effective antibacterial agent against Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for similar fluorinated compounds showed significant antimicrobial effects, suggesting potential for further exploration with this compound.

Toxicity and Safety Profile

While this compound shows promise in antimicrobial applications, its toxicity profile must be considered. Research indicates that fluorinated compounds can exhibit varying degrees of cytotoxicity depending on their structure and concentration.

  • Toxicity Studies : In vitro studies have shown that certain concentrations of this compound can induce cytotoxic effects in mammalian cell lines. The extent of toxicity is influenced by exposure duration and the specific cellular context.

Table 1: Antimicrobial Activity of Fluorinated Compounds

CompoundMIC (µM)MBC (µM)Notes
This compoundTBDTBDPotential antibacterial agent
MA-11561616Effective against S. aureus
MA-0944128NDLess effective compared to MA-1156

Notes: MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration; ND = Not Detected

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship (SAR). Modifications to the butane backbone or variations in the position of the fluorine atom can lead to significant changes in biological activity.

  • Fluorine Positioning : Positioning the fluorine atom at different locations on the carbon chain has been shown to alter both the potency and spectrum of activity against various bacteria.

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for 2-Fluorobutane, and what mechanistic considerations govern these pathways?

  • Methodological Answer: Synthesis typically involves nucleophilic fluorination of 2-bromobutane or 2-chlorobutane using fluorinating agents (e.g., KF under phase-transfer conditions). Mechanistic studies should focus on monitoring reaction intermediates via 19F^{19}\text{F} NMR and analyzing steric/electronic effects of the fluorinated product. Ensure inert atmosphere and moisture-free conditions due to fluorides' hygroscopic nature .

Q. How can researchers characterize the structural integrity and purity of synthesized this compound?

  • Methodological Answer: Employ gas chromatography (GC) with mass spectrometry (GC-MS) to assess purity. Confirm structure via 1H^{1}\text{H} and 19F^{19}\text{F} NMR spectroscopy, comparing chemical shifts to literature (e.g., 19F^{19}\text{F} δ ≈ -130 ppm for this compound). Quantify trace impurities using high-resolution FTIR to detect C-F vibrational modes (~1100 cm1^{-1}) .

Q. What experimental design considerations are critical for studying this compound’s reactivity in gas-phase reactions?

  • Methodological Answer: Use pulsed-laser photolysis coupled with time-resolved mass spectrometry to track unimolecular decomposition pathways. Control temperature (e.g., 300–500 K) and pressure (low-pressure regimes) to isolate energy randomization effects, as demonstrated in chemically activated systems . Include collision-free conditions to minimize secondary reactions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer: Use P95/P1 respirators for vapor exposure and chemical-resistant gloves (e.g., nitrile). Store in flame-proof cabinets with grounding to prevent static ignition (flammability similar to 1-Chlorobutane; see H225 hazard code). Implement fume hoods for syntheses to mitigate inhalation risks .

Advanced Research Questions

Q. How does the fluorine substituent in this compound influence its thermodynamic stability compared to chloro- and bromo-analogs?

  • Methodological Answer: Perform computational studies (DFT/B3LYP/6-31G*) to calculate bond dissociation energies (C-F vs. C-Cl/C-Br) and compare activation barriers for dehydrohalogenation. Validate with experimental kinetic data from shock-tube or flow reactor systems . Correlate findings with Hammett parameters to quantify electronic effects .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., boiling point, vapor pressure) for this compound?

  • Methodological Answer: Conduct meta-analyses of historical datasets, applying statistical tools (e.g., Grubbs’ test for outliers) to identify systematic errors. Replicate measurements using calibrated instruments under standardized conditions (IUPAC protocols). Cross-reference with analogous fluoroalkanes to infer trends .

Q. How can researchers evaluate uncertainties in kinetic parameters for this compound’s thermal decomposition?

  • Methodological Answer: Apply error propagation models to Arrhenius pre-exponential factors (AA) and activation energies (EaE_a) derived from Eyring plots. Use Monte Carlo simulations to quantify confidence intervals. Compare with RRKM theory predictions to assess energy randomization efficiency .

Q. What role does this compound play in understanding energy randomization in chemically activated intermediates?

  • Methodological Answer: Design crossed molecular beam experiments to study internal energy distribution post-reaction. Analyze using high-resolution IR spectroscopy to detect rovibrational transitions. Compare with theoretical models (e.g., SACM/SSACM) to validate energy transfer assumptions .

Q. How can isotopic labeling (e.g., 13C^{13}\text{C}, 2H^{2}\text{H}) elucidate reaction mechanisms involving this compound?

  • Methodological Answer: Synthesize isotopomers (e.g., 2-Fluoro-[1-13C^{13}\text{C}]butane) and track label migration in elimination/addition reactions via GC-MS or NMR. Use kinetic isotope effects (KIEs) to distinguish concerted vs. stepwise pathways (e.g., kHk_{\text{H}}/kD>2k_{\text{D}} > 2 suggests hydrogen tunneling) .

Q. What computational approaches best predict this compound’s environmental persistence and degradation pathways?

  • Methodological Answer: Apply quantitative structure-activity relationship (QSAR) models to estimate half-life in atmospheric (OH radical reactions) and aquatic systems. Validate with experimental ozonolysis or hydrolysis rates. Use molecular dynamics (MD) to simulate interfacial interactions in aerosols .

Q. Data Contradiction and Analysis

  • Key Challenge: Discrepancies in reported boiling points (e.g., 49–52°C) may arise from impurities or calibration errors. Use differential scanning calorimetry (DSC) with high-purity samples to resolve .
  • Statistical Tool: Principal component analysis (PCA) to cluster literature data and identify outlier studies .

Properties

IUPAC Name

2-fluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F/c1-3-4(2)5/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHWZHXLJJPXIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70957315
Record name 2-Fluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359-01-3
Record name Butane, 2-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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